molecular formula C48H69N13O11S2 B1230366 Desmopressin CAS No. 64158-84-5

Desmopressin

货号 B1230366
CAS 编号: 64158-84-5
分子量: 1068.3 g/mol
InChI 键: CKIJDBDQGBFBFJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Dpvdavp analogs involves a combination of solid-phase synthesis and solution-phase coupling strategies. For instance, one potent and selective inhibitor of the vasopressor response to arginine-vasopressin, identified as [1-(beta-mercapto-beta,beta-cyclopentamethylenepropionic acid),4-valine,-8-D-arginine]vasopressin, was synthesized using a method combining solid-phase synthesis with an [8 + 1] coupling in solution, highlighting the complexity and specificity required in the synthesis of such molecules (Lowbridge, Manning, Haldar, & Sawyer, 1978).

Molecular Structure Analysis

The molecular structure of Dpvdavp analogs typically features modifications intended to enhance specificity and potency toward vasopressor and oxytocic responses. These modifications often include the substitution of amino acids in the peptide chain, aiming to alter the molecule's interaction with vasopressin receptors. For example, the structural analysis and synthesis approaches enable the design of molecules with negligible antidiuretic activity but potent and specific vasopressor antagonistic properties (Lowbridge, Manning, Haldar, & Sawyer, 1978).

Chemical Reactions and Properties

The chemical properties of Dpvdavp analogs are tailored through the synthesis process to achieve the desired biological activity. This involves selective reactions that introduce specific functional groups or modify the peptide backbone to enhance the molecule's interaction with its biological targets. The selective inhibition of vasopressor responses by these analogs, without affecting other physiological processes, exemplifies the targeted chemical modifications these molecules undergo (Lowbridge, Manning, Haldar, & Sawyer, 1978).

科学研究应用

出血性疾病的治疗

Desmopressin 广泛用于治疗出血性疾病。它已被证明对患有 von Willebrand 病和轻度 A 型血友病的患者有效。dDAVP 通过释放 von Willebrand 因子和 VIII 因子从内皮细胞中释放,这对血液凝固至关重要。 这种应用在减少出血事件和控制手术过程中止血方面具有重要意义 .

糖尿病 insipidus 的管理

在管理中枢性糖尿病 insipidus 时,dDAVP 充当天然抗利尿激素的合成类似物。它与肾脏中的 V2 受体结合,减少尿液输出并有助于控制这种情况的症状。 其在控制多尿和烦渴方面的疗效使其成为治疗糖尿病 insipidus 的基石 .

夜间遗尿的预防

dDAVP 也用于治疗儿童的夜间遗尿(尿床)。它通过在夜间浓缩尿液起作用,从而减少尿液的产生量。 这种应用显着提高了受影响儿童及其家人的生活质量 .

低钠血症的纠正

在严重症状性低钠血症的情况下,可以积极或被动地给予 dDAVP,以防止钠水平迅速过度纠正,这会导致渗透性脱髓鞘综合征。 它用于控制低钠血症治疗期间血清钠浓度的升高速度,确保患者安全 .

增强一氧化氮的产生

研究表明,dDAVP 可以刺激人肺微血管内皮细胞中一氧化氮的产生。这种作用是有益的,因为一氧化氮在血管稳态中起着至关重要的作用并具有抗炎特性。 这种应用的影响可能扩展到涉及内皮功能障碍的疾病 .

心血管研究

dDAVP 影响一氧化氮产生的能力也使其成为心血管研究中的潜在工具。 可以探索其对内皮细胞的影响,以了解血管疾病并开发新的治疗策略 .

调查内分泌调节

作为血管加压素的类似物,dDAVP 用于研究水平衡和血管收缩的内分泌调节。 它有助于了解血管加压素及其受体在体内的生理和病理作用 .

探索受体功能

dDAVP 与血管加压素受体(特别是 V2R)的相互作用在药理学研究中引起了人们的兴趣。 它有助于探索受体激活和信号转导的机制,这对开发以受体为靶点的药物至关重要 .

作用机制

Target of Action

Desmopressin, also known as Dpvdavp, is a synthetic analogue of the natural hormone 8-arginine vasopressin (ADH) which plays a crucial role in the control of the water content in the body . The primary targets of Dpvdavp are the V1, V2, and V3 receptors, which are located on the cells of the distal part of the nephron and the collecting tubules in the kidney .

Mode of Action

Dpvdavp interacts with its targets, the V1, V2, and V3 receptors, through differing signal cascade systems . It displays enhanced antidiuretic potency, fewer pressor effects due to V2-selective actions, and a prolonged half-life and duration of action compared to endogenous ADH .

Biochemical Pathways

Dpvdavp affects the water reabsorption process in the kidneys. It acts on the basolateral membrane of the collecting duct in the kidneys, leading to the insertion of aquaporin (AQP-2) water channels into the apical membrane, which increases water reabsorption . In addition, Dpvdavp has been shown to downregulate the AQP3-mediated glycerol transport via the V1aR pathway in human colon HCT8 cells .

Pharmacokinetics

The pharmacokinetics of Dpvdavp vary depending on the route of administration. It is mainly excreted in the urine . The bioavailability of Dpvdavp is variable, with a range of 0.08–0.16% when administered orally . The elimination half-life of Dpvdavp is between 1.5 and 2.5 hours .

Result of Action

The primary result of Dpvdavp’s action is the reduction of renal excretion of water, which is beneficial in conditions such as central diabetes insipidus and nocturia . It also has been employed clinically for the treatment of mild classical hemophilia and von Willebrand’s disease for minor surgeries .

Action Environment

The action of Dpvdavp can be influenced by various environmental factors. For instance, the presence of certain biochemical abnormalities, obstructive uropathy, or the use of certain medications, particularly lithium, can lead to secondary forms of nephrogenic diabetes insipidus, a condition that Dpvdavp is used to treat . Furthermore, the efficacy of Dpvdavp can be affected by the patient’s hydration status and kidney function .

属性

IUPAC Name

N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H69N13O11S2/c1-26(2)39-45(71)58-33(22-36(49)63)42(68)59-34(46(72)61-19-9-13-35(61)44(70)56-30(12-8-18-53-47(51)52)40(66)54-24-37(50)64)25-73-74-48(3,4)23-38(65)55-31(21-28-14-16-29(62)17-15-28)41(67)57-32(43(69)60-39)20-27-10-6-5-7-11-27/h5-7,10-11,14-17,26,30-35,39,62H,8-9,12-13,18-25H2,1-4H3,(H2,49,63)(H2,50,64)(H,54,66)(H,55,65)(H,56,70)(H,57,67)(H,58,71)(H,59,68)(H,60,69)(H4,51,52,53)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIJDBDQGBFBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NC(CSSC(CC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)(C)C)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H69N13O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1068.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64158-84-5
Record name Argipressin, deaminopenicillamine(1)-val(4)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064158845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [deamino-Pen1, Val4, D-Arg8]-Vasopressin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dpvdavp
Reactant of Route 2
Dpvdavp
Reactant of Route 3
Dpvdavp
Reactant of Route 4
Dpvdavp
Reactant of Route 5
Dpvdavp
Reactant of Route 6
Dpvdavp

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。